Preferential Cytotoxicity in KRAS-Transformed Cells vs. Untransformed Counterparts
NPD926 induces a preferential cytotoxic effect in KRAS-transformed fibroblast cells compared to their untransformed counterparts [1]. While direct head-to-head comparison with other ROS inducers like piperlongumine or erastin is not available in this specific context, this intrinsic selectivity for an oncogenic KRAS background is a key differential characteristic.
| Evidence Dimension | Genotype-selective cytotoxicity |
|---|---|
| Target Compound Data | Preferential cell death induction in KRAS-transformed fibroblasts |
| Comparator Or Baseline | Untransformed fibroblast cells |
| Quantified Difference | Observed, but specific quantitative data (e.g., IC50 ratio) is not available in the primary abstract or vendor documentation. |
| Conditions | Cellular viability assay in engineered fibroblast models (KRAS-transformed vs. untransformed) |
Why This Matters
This property is critical for research focused on KRAS-driven cancers, suggesting a potential synthetic lethal interaction that generic ROS inducers may lack.
- [1] Kawamura, T., Kondoh, Y., Muroi, M., Kawatani, M., & Osada, H. (2014). A small molecule that induces reactive oxygen species via cellular glutathione depletion. Biochemical Journal, 463(1), 53–63. View Source
